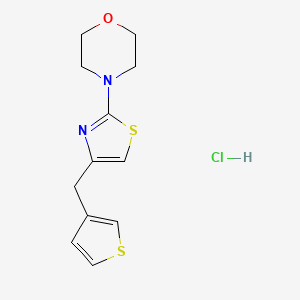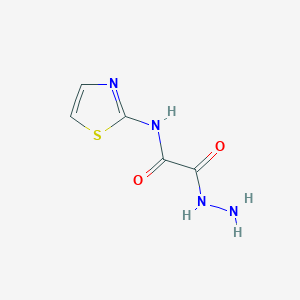
N-(2-chlorobenzyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C24H25ClN4O7 and its molecular weight is 516.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The development of new synthetic methodologies for β-lactam derivatives, including those related to the chemical structure , has been a significant area of research. For instance, a study by Zanobini, Brandi, and Meijere (2006) details a one-pot three-component reaction facilitating the direct conversion of alkylhydroxylamine hydrochlorides and formaldehyde or an alkyl glyoxylate to yield 3-spirocyclopropanated 2-azetidinones. This method highlights the efficiency and versatility of synthesizing complex β-lactam structures, which are crucial for developing novel therapeutic agents (Zanobini, Brandi, & Meijere, 2006).
Biological Activity and Antimicrobial Applications
- Several studies have explored the antimicrobial properties of β-lactam and oxadiazole derivatives. For instance, the synthesis and evaluation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, as described by Woulfe and Miller (1985), demonstrate significant activity against Gram-negative bacteria. This research contributes to the ongoing search for new antimicrobial agents with novel mechanisms of action (Woulfe & Miller, 1985).
- Similarly, Salama (2020) reports on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with evaluation against Salmonella typhi, showcasing the potential of such compounds in treating bacterial infections. These findings underscore the importance of structural diversity in discovering more effective and selective antimicrobial agents (Salama, 2020).
Chemical Modifications and Drug Development
- The chemical modification of known compounds to enhance their biological activity is another area of interest. For example, the work by Kishimoto et al. (1984) on the chemical modification of sulfazecin to produce more potent antimicrobial agents against gram-negative bacteria highlights the significance of structural modifications in drug development. These modifications can lead to the discovery of new therapeutic agents with improved efficacy and reduced resistance (Kishimoto et al., 1984).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3.C2H2O4/c1-29-19-9-5-3-6-15(19)10-20-25-22(30-26-20)17-12-27(13-17)14-21(28)24-11-16-7-2-4-8-18(16)23;3-1(4)2(5)6/h2-9,17H,10-14H2,1H3,(H,24,28);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNRSAQNEWYRDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2399135.png)

![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399138.png)





![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)
